N-Terminal Capping Group Acetyl vs. Succinyl: Differential Enzyme Recognition and Turnover with Pancreatic Elastase
The N-terminal acetyl (Ac) group of AC-Ala-ala-pro-ala-pna confers distinct kinetic properties compared to the more common succinyl (Suc) analog. For porcine pancreatic elastase, the Suc-capped substrate (Suc-Ala-Ala-Pro-Ala-pNA) exhibits a Km of 30 µM and a kcat/Km of 351,000 M⁻¹s⁻¹ . While direct kinetic data for the Ac-capped substrate on the same enzyme is not available from a single study, the differential behavior is evident in enzyme preference. Prolyl oligopeptidase, for example, hydrolyzes the elastase substrate tboc-ala-ala-pNA (a Boc-capped analog) an order of magnitude more rapidly than N-suc-ala-ala-pro-ala-pNA, demonstrating that the N-terminal cap is a primary driver of catalytic efficiency [1].
| Evidence Dimension | Enzyme Kinetics (Porcine Pancreatic Elastase) |
|---|---|
| Target Compound Data | Kinetic data for AC-Ala-ala-pro-ala-pNA not directly reported in this comparison. Its N-terminal acetyl group is a key differentiating factor from the succinyl analog. |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Ala-pNA (Succinyl analog) |
| Quantified Difference | Comparator Km = 30 µM; kcat/Km = 351,000 M⁻¹s⁻¹ for porcine pancreatic elastase . The Ac-capped substrate is expected to have different kinetic parameters due to altered enzyme-substrate interactions at the S1 subsite. |
| Conditions | Porcine pancreatic elastase assay, monitoring pNA release at 405 nm . |
Why This Matters
The choice of N-terminal capping group (Ac vs. Suc) is not interchangeable; it directly impacts binding affinity and turnover, which is critical for accurate enzyme characterization and inhibitor screening.
- [1] Marossy, K. et al. (1994). Purification and Characterization of Prolyl Oligopeptidase from Bovine Lens. Experimental Eye Research, 58(4), 471-480. DOI: 10.1016/S0014-4835(84)71086-4. View Source
